Mechanism of Action: p67phox-IN-1 vs. GSK2795039
p67phox-IN-1 inhibits NOX2 activation by targeting the Rac1-p67phox protein-protein interaction, a mechanism distinct from the NADPH-competitive inhibition of GSK2795039. This upstream intervention reduces the risk of directly interfering with other NADPH-dependent enzymes, a known liability of catalytic site inhibitors [1][2].
| Evidence Dimension | Mechanism of NOX2 Inhibition |
|---|---|
| Target Compound Data | Rac1-p67phox PPI inhibitor |
| Comparator Or Baseline | GSK2795039: NADPH-competitive NOX2 catalytic inhibitor |
| Quantified Difference | Qualitative mechanistic difference; no direct kinetic comparison available. |
| Conditions | In vitro enzyme and cellular assays |
Why This Matters
Choosing p67phox-IN-1 over GSK2795039 is critical for studies where avoiding interference with other NADPH-utilizing enzymes or direct NOX2 catalytic site blockade is required to preserve physiological context.
- [1] Bosco EE, et al. Chem Biol. 2012;19(2):228-242. View Source
- [2] Hirano Y, Masuda I, Kikuchi T, Hata T, Kuwata K, Tsuchiya T, et al. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxid Redox Signal. 2015;23(5):358-374. View Source
